molecular formula C11H14BrNO B13564918 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine

Cat. No.: B13564918
M. Wt: 256.14 g/mol
InChI Key: WMTOMQDDPVLVKB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is an organic compound that belongs to the class of oxetanes It features a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to an oxetane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-ethylphenyl isocyanate
  • Ethyl 3-(4-bromo-2-ethylphenyl)-2-chloropropanoate

Uniqueness

3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other brominated phenyl derivatives, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(4-bromo-2-ethylphenyl)oxetan-3-amine

InChI

InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11/h3-5H,2,6-7,13H2,1H3

InChI Key

WMTOMQDDPVLVKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2(COC2)N

Origin of Product

United States

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